

AST5902: A Deep Dive into its Selective Inhibition of the EGFR T790M Mutation

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Compound of Interest		
Compound Name:	AST5902 mesylate	
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Introduction

AST5902 is the principal active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Shanghai Allist Pharmaceuticals.[1][2][3] Like other third-generation EGFR TKIs, AST5902 is designed to selectively and irreversibly inhibit both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] The T790M mutation, often referred to as the "gatekeeper" mutation, is a primary mechanism of acquired resistance to first and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[3] This document provides a comprehensive technical overview of the available data on the EGFR T790M mutation selectivity of AST5902, including preclinical and clinical findings, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

AST5902, as an irreversible third-generation EGFR inhibitor, covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification allows it to overcome the increased ATP affinity conferred by the T790M mutation, which is a key mechanism of resistance to reversible first and second-generation TKIs.[4] The selectivity for mutant EGFR over WT-EGFR is a critical feature of third-generation inhibitors, leading to a wider therapeutic window and a more favorable safety profile by reducing toxicities associated



with WT-EGFR inhibition, such as rash and diarrhea.[2] Preclinical data on alflutinib, the parent compound of AST5902, indicates a high degree of selectivity for T790M-mutant EGFR over wild-type EGFR.[5]

Quantitative Data on Selectivity and Efficacy

While specific preclinical data for AST5902 is limited in publicly available literature, the data for its parent compound, alflutinib, provides strong evidence of its potent and selective activity. It has been reported that alflutinib and AST5902 have similar antitumor activity.[2][3]

Preclinical Data (Alflutinib)

Cell Line	EGFR Mutation Status	IC50 (nM)	Selectivity vs. WT
Cell lines with activating EGFR mutations and T790M	e.g., Exon 19 del/T790M, L858R/T790M	~0.3–1.2	>167-fold
Wild-Type EGFR	WT	>200	1

Table 1: In vitro inhibitory activity of alflutinib against EGFR-mutant cell lines.[5]

Clinical Trial Data (Alflutinib in EGFR T790M-Positive NSCLC)

Clinical studies on alflutinib have demonstrated its significant efficacy in patients with EGFR T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy.



Clinical Trial Phase	Number of Patients	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
Phase IIb (NCT03452592)	220	74% (95% CI: 68– 80%)	9.6 months (95% CI: 8.2–9.7)
Dose-expansion study (NCT03127449)	116	76.7%	Not Reported
Table 2: Efficacy of alflutinib in patients with EGFR T790M-positive NSCLC.[4][6]			

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AST5902 are not extensively published. However, the following sections describe representative methodologies commonly employed in the development and characterization of third-generation EGFR TKIs.

In Vitro EGFR Kinase Assay

This assay is crucial for determining the direct inhibitory activity of a compound against purified EGFR kinase domains (wild-type and various mutant forms). A common method is a luminescence-based assay that measures ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is converted into a light signal by a luciferase/luciferin reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

- Recombinant human EGFR kinase domains (WT, T790M, L858R/T790M, etc.)
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP



- AST5902 (or other test compounds)
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

- Compound Preparation: Prepare a serial dilution of AST5902 in DMSO.
- Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase substrate in the assay buffer.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP.
- Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- IC50 Calculation: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (NCI-H1975)

This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring specific EGFR mutations. The NCI-H1975 cell line, which endogenously expresses both the L858R activating mutation and the T790M resistance mutation, is a standard model for testing third-generation EGFR inhibitors.

Principle: The metabolic activity of viable cells is measured, which correlates with the number of cells. A common method is the MTT or Alamar Blue assay.



Materials:

- NCI-H1975 human NSCLC cell line
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- AST5902 (or other test compounds)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
- Solubilization solution (e.g., DMSO or SDS-HCl)

Procedure:

- Cell Seeding: Plate NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of AST5902 for a specified duration (e.g., 72 hours).
- Reagent Addition: Add MTT or Alamar Blue reagent to each well and incubate for 2-4 hours.
- Signal Measurement:
 - For MTT: Add solubilization solution and measure absorbance at ~570 nm.
 - For Alamar Blue: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.
- IC50 Calculation: Plot the signal against the compound concentration and calculate the IC50 value.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of a drug candidate. Patient-derived xenograft (PDX) models or xenografts using established cell lines like NCI-H1975 are commonly used.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is monitored over time.



Materials:

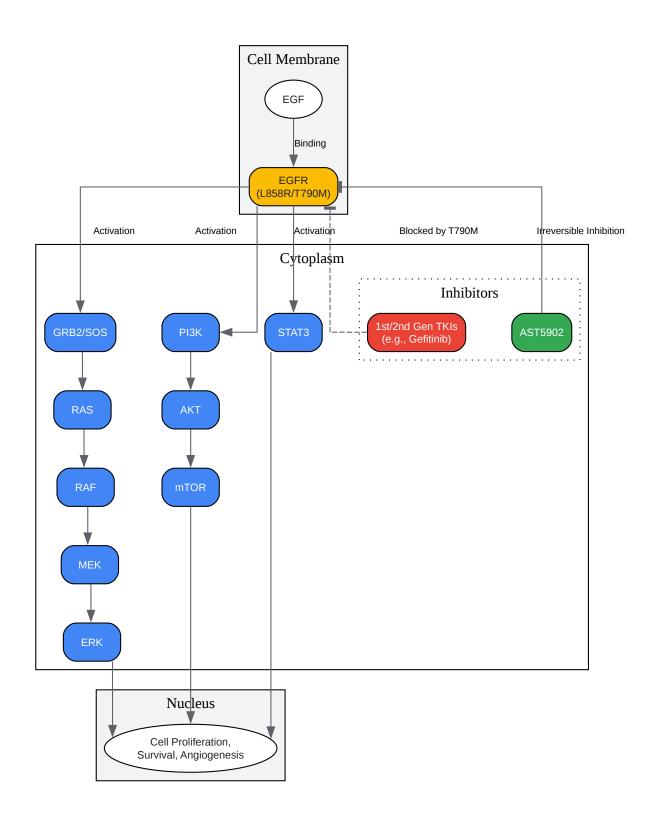
- Immunocompromised mice (e.g., nude or NOD-SCID)
- NCI-H1975 cells or patient-derived tumor tissue
- AST5902 formulated for oral administration
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject NCI-H1975 cells into the flanks of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize mice into vehicle control and treatment groups.
 Administer AST5902 orally at various doses daily.
- Tumor Measurement: Measure tumor volume with calipers every few days.
- Endpoint: Continue treatment for a defined period or until tumors in the control group reach a
 predetermined size.
- Data Analysis: Plot tumor growth curves for each group and assess for statistically significant differences in tumor growth inhibition.

Visualizations EGFR Signaling Pathway with T790M Mutation



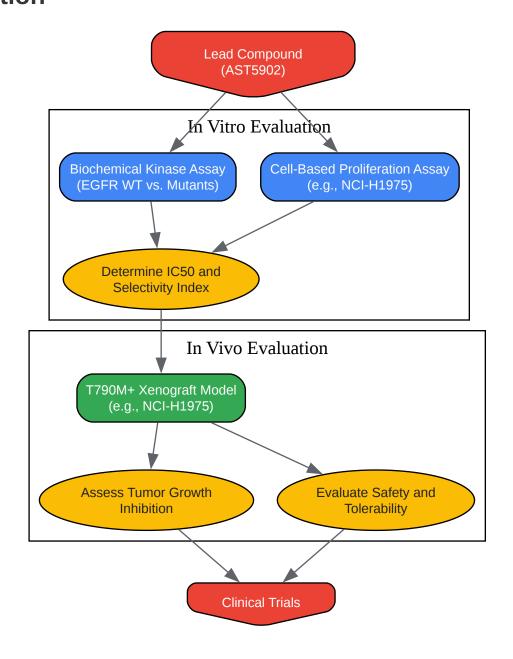


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Caption: EGFR signaling pathway in the presence of the T790M mutation and inhibition by AST5902.

Experimental Workflow for EGFR T790M Inhibitor Evaluation



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Caption: A typical experimental workflow for the preclinical evaluation of an EGFR T790M inhibitor like AST5902.



Conclusion

AST5902, the active metabolite of alflutinib, is a potent and selective third-generation EGFR TKI targeting the T790M resistance mutation. While comprehensive preclinical data for AST5902 itself is not widely published, the available information on alflutinib demonstrates a strong rationale for its efficacy. The high selectivity for mutant EGFR over wild-type EGFR, as suggested by preclinical data, translates into a favorable clinical profile with significant objective response rates and a manageable safety profile in patients with T790M-positive NSCLC. The experimental methodologies outlined provide a standard framework for the continued investigation and characterization of next-generation EGFR inhibitors. As more data on AST5902 becomes available, a more detailed understanding of its specific pharmacological properties will further solidify its role in the treatment of EGFR-mutated lung cancer.

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